Pyridinoline
Overview
Description
Pyridinoline, also known as hydroxylysylthis compound, is a fluorescent cross-linking compound found in collagen fibers. It is derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase. This compound is present in the collagen of bones and cartilage but is absent in the collagen of the skin. It is not found in newly synthesized collagen and is formed from aldimine cross-links during the maturation of collagen fibers .
Mechanism of Action
Target of Action
Pyridinoline, also known as Hydroxylysylthis compound, is a fluorescent cross-linking compound of collagen fibers . It has been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) . RAGE is a type-1 transmembrane receptor expressed in various types of cells, including macrophages, endothelial cells, and neuronal cells .
Mode of Action
This compound interacts with its primary target, RAGE, through a moiety known as 3-hydroxypyridinium (3-HP), which is essential for the interaction . This interaction elicits inflammatory responses and participates in the pathogenesis of diabetic complications .
Biochemical Pathways
This compound is formed from the degradation of bone collagen . It is a crosslink in collagen and elastin derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase .
Pharmacokinetics
It is known that this compound and deoxythis compound are released into the blood during bone degradation and rapidly excreted in the urine .
Result of Action
The interaction of this compound with RAGE elicits toxicity to cells in a concentration-dependent manner . This effect can be attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .
Action Environment
The action of this compound is influenced by the environment in which it is present. It is abundant in the collagen of cartilages, bones, and tendons, contributing to the flexibility and strength of these tissues . It is absent in the collagen of the skin . The formation and action of this compound can be influenced by factors such as the presence of reducing sugars and their degradation products .
Biochemical Analysis
Biochemical Properties
Pyridinoline plays a significant role in biochemical reactions, particularly in the cross-linking of collagen and elastin fibers. These cross-links are derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the maturation of collagen fibers .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in the formation of collagen, a crucial component of the extracellular matrix. This compound has been found to elicit toxicity to PC12 cells in a concentration-dependent manner, and this effect was attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is involved in the cross-linking of collagen fibers, contributing to the structural integrity of various tissues. Surface plasmon resonance-based analysis showed specific binding of this compound to RAGE, indicating that this compound is an intrinsic ligand for RAGE .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates remarkable stability. Studies have shown that both the free and conjugated forms of this compound are extremely stable, with no significant changes observed after six weeks at -20 degrees Celsius storage .
Metabolic Pathways
This compound is involved in the metabolic pathways related to collagen synthesis and degradation. It is formed from aldimine cross-links during the maturation of collagen fibers
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its role in collagen cross-linking. As a component of collagen, this compound is distributed wherever collagen is present, including bone, skin, tendon, ligament, sclera, cornea, blood vessels, and hollow organs .
Preparation Methods
Pyridinoline can be isolated from bovine Achilles tendons. The preparation involves hydrolysis and purification processes. The compound is typically isolated using high-performance liquid chromatography (HPLC) with fluorescence detection. The reaction conditions often include the use of heptafluorobutyric acid as an ion-pairing agent .
Chemical Reactions Analysis
Pyridinoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyridinoline has several scientific research applications:
Biomarker for Osteoarthritis: this compound is used as a biomarker for osteoarthritis due to its prevalence in cartilage.
Collagen Cross-Linking Studies: It is used in studies related to collagen cross-linking, which is crucial for understanding the mechanical properties of tissues like bones and tendons.
Fibrosis Research: This compound is involved in fibrosis research, particularly in understanding the role of collagen cross-linking in fibrotic diseases.
Comparison with Similar Compounds
Pyridinoline is unique compared to other collagen cross-linking compounds due to its specific formation from lysyl and hydroxylysyl residues. Similar compounds include:
Deoxythis compound: Another collagen cross-linking compound, but it lacks the hydroxyl group present in this compound.
Pyrrole and Pyrrolidinone Derivatives: These compounds also form cross-links in collagen but have different chemical structures and properties.
This compound’s uniqueness lies in its specific role in collagen cross-linking and its prevalence in bone and cartilage collagen, making it a valuable biomarker for bone-related diseases .
Properties
IUPAC Name |
(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXYLLJXMAEMT-SAXRGWBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyridinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63800-01-1 | |
Record name | Pyridinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63800-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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